molecular formula C17H15N3O3 B10863507 3-[(4-propanoylphenoxy)methyl]-1,2,3-benzotriazin-4(3H)-one

3-[(4-propanoylphenoxy)methyl]-1,2,3-benzotriazin-4(3H)-one

Cat. No.: B10863507
M. Wt: 309.32 g/mol
InChI Key: WNQCLHWTYWWNRL-UHFFFAOYSA-N
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Description

3-[(4-Propanoylphenoxy)methyl]-1,2,3-benzotriazin-4(3H)-one is a synthetic organic compound belonging to the benzotriazinone family This compound is characterized by its unique structure, which includes a benzotriazinone core linked to a propanoylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-propanoylphenoxy)methyl]-1,2,3-benzotriazin-4(3H)-one typically involves a multi-step process:

    Formation of the Benzotriazinone Core: The benzotriazinone core can be synthesized through the cyclization of appropriate precursors, such as o-nitroaniline derivatives, under acidic conditions.

    Attachment of the Propanoylphenoxy Group: The propanoylphenoxy group is introduced via a nucleophilic substitution reaction. This involves reacting the benzotriazinone core with 4-propanoylphenol in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Propanoylphenoxy)methyl]-1,2,3-benzotriazin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.

    Substitution: The benzotriazinone core can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzotriazinone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-[(4-propanoylphenoxy)methyl]-1,2,3-benzotriazin-4(3H)-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its structural features may contribute to the creation of polymers or other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 3-[(4-propanoylphenoxy)methyl]-1,2,3-benzotriazin-4(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The benzotriazinone core can bind to active sites, potentially inhibiting or modulating the activity of these targets. This interaction can lead to changes in cellular pathways, resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Benzotriazin-4(3H)-one: The parent compound, lacking the propanoylphenoxy group, serves as a basis for comparison.

    4-Phenoxy-1,2,3-benzotriazin-4(3H)-one: Similar structure but with a phenoxy group instead of a propanoylphenoxy group.

    3-[(4-Methoxyphenoxy)methyl]-1,2,3-benzotriazin-4(3H)-one: Contains a methoxy group instead of a propanoyl group.

Uniqueness

3-[(4-Propanoylphenoxy)methyl]-1,2,3-benzotriazin-4(3H)-one is unique due to the presence of the propanoylphenoxy group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to specific targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H15N3O3

Molecular Weight

309.32 g/mol

IUPAC Name

3-[(4-propanoylphenoxy)methyl]-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C17H15N3O3/c1-2-16(21)12-7-9-13(10-8-12)23-11-20-17(22)14-5-3-4-6-15(14)18-19-20/h3-10H,2,11H2,1H3

InChI Key

WNQCLHWTYWWNRL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCN2C(=O)C3=CC=CC=C3N=N2

Origin of Product

United States

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